molecular formula C12H13NO B12896027 3,4-Dimethyl-5-(4-methylphenyl)-1,2-oxazole CAS No. 61314-43-0

3,4-Dimethyl-5-(4-methylphenyl)-1,2-oxazole

Cat. No.: B12896027
CAS No.: 61314-43-0
M. Wt: 187.24 g/mol
InChI Key: VCDBCBHZUQJKQD-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-(p-tolyl)isoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of two methyl groups at the 3 and 4 positions and a p-tolyl group at the 5 position of the isoxazole ring. Isoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-5-(p-tolyl)isoxazole can be achieved through various methods. One common approach involves the condensation of aldehydes with primary nitro compounds. The reaction typically proceeds via the formation of β-dinitro derivatives, which undergo cyclization to form isoxazole derivatives . Another method involves the reaction of activated ketones with primary nitro compounds under mild basic conditions . These reactions are often carried out in the presence of catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes have also been developed .

Industrial Production Methods: Industrial production of isoxazole derivatives, including 3,4-Dimethyl-5-(p-tolyl)isoxazole, often involves large-scale reactions using readily available starting materials. The choice of synthetic route and reaction conditions depends on factors such as cost, yield, and environmental impact. Metal-free synthetic routes are particularly attractive for industrial applications due to their lower cost and reduced environmental footprint .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-5-(p-tolyl)isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the isoxazole ring, which can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in the reactions of 3,4-Dimethyl-5-(p-tolyl)isoxazole include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles such as amines and thiols .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3,4-Dimethyl-5-(p-tolyl)isoxazole can yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the isoxazole ring, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-5-(p-tolyl)isoxazole involves its interaction with specific molecular targets and pathways. For example, its inhibitory activity against lipoxygenase and cyclooxygenase enzymes is attributed to its ability to bind to the catalytic domains of these enzymes, thereby preventing the formation of pro-inflammatory mediators such as leukotrienes and prostaglandins . This mechanism underlies its potential anti-inflammatory and anticancer effects.

Properties

CAS No.

61314-43-0

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

3,4-dimethyl-5-(4-methylphenyl)-1,2-oxazole

InChI

InChI=1S/C12H13NO/c1-8-4-6-11(7-5-8)12-9(2)10(3)13-14-12/h4-7H,1-3H3

InChI Key

VCDBCBHZUQJKQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NO2)C)C

Origin of Product

United States

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